pKa Differentiation Among Regioisomers
The calculated aqueous pKa of 5-fluoro-2-(trifluoromethyl)phenol is 7.40 (JChem), which is 0.30 units lower than 2-fluoro-5-(trifluoromethyl)phenol (pKa 7.70, predicted), 0.59 units lower than 4-fluoro-2-(trifluoromethyl)phenol (pKa 7.99, predicted), 0.65 units lower than 2-fluoro-3-(trifluoromethyl)phenol (pKa 8.05, JChem), and 0.96 units lower than the parent 2-(trifluoromethyl)phenol (pKa 8.36, JChem) [1]. This ~9-fold acidity enhancement over the non-fluorinated parent arises from the synergistic ortho-CF₃ inductive effect combined with the meta-F resonance-withdrawing effect, a combination unique to this substitution pattern [2].
| Evidence Dimension | Acid dissociation constant (pKa, aqueous) |
|---|---|
| Target Compound Data | pKa = 7.40 (JChem calculated) |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)phenol: pKa 7.70; 4-Fluoro-2-(trifluoromethyl)phenol: pKa 7.99; 2-Fluoro-3-(trifluoromethyl)phenol: pKa 8.05; 3-Fluoro-5-(trifluoromethyl)phenol: pKa 7.97; 2-(Trifluoromethyl)phenol (parent): pKa 8.36 |
| Quantified Difference | ΔpKa = 0.30–0.96 (2× to 9× greater acidity) |
| Conditions | Calculated values (JChem/ACD prediction algorithms); aqueous phase, 25 °C |
Why This Matters
The lowest pKa in the regioisomer series ensures the highest fraction of deprotonated (phenolate) species at any given pH between 7 and 9, directly impacting nucleophilicity, metal coordination, phase-transfer partitioning, and bioavailability in late-stage functionalization.
- [1] ChemBase. 5-Fluoro-2-(trifluoromethyl)phenol (CBID: 99580). JChem Acid pKa = 7.4049034. 2-(Trifluoromethyl)phenol (CBID: 7814). JChem Acid pKa = 8.357219. 2-Fluoro-3-(trifluoromethyl)phenol (CBID: 7309). JChem Acid pKa = 8.051367. 3-Fluoro-5-(trifluoromethyl)phenol (CAS 172333-87-8). JChem Acid pKa = 8.132905. View Source
- [2] Kutt, A.; Movchun, V.; Rodima, T.; et al. Pentakis(trifluoromethyl)phenol and Related Compounds: Superacidic Phenols. J. Org. Chem. 2008, 73 (7), 2607–2620. [Supporting evidence for CF₃/F additive electronic effects on phenol acidity.] View Source
